3,4-dichloro-N'-[(1E)-1-(2,4-dimethylphenyl)ethylidene]benzohydrazide
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Overview
Description
3,4-DICHLORO-N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]BENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two chlorine atoms and a dimethylphenyl group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLORO-N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3,4-dichlorobenzohydrazide with 2,4-dimethylacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-DICHLORO-N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
3,4-DICHLORO-N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-DICHLORO-N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzohydrazide: Similar in structure but lacks the dimethylphenyl group.
2,4-Dimethylacetophenone: Contains the dimethylphenyl group but lacks the hydrazide moiety.
Uniqueness
3,4-DICHLORO-N’~1~-[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]BENZOHYDRAZIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its dual presence of chlorine atoms and a dimethylphenyl group makes it distinct from other similar compounds.
Properties
Molecular Formula |
C17H16Cl2N2O |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[(E)-1-(2,4-dimethylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C17H16Cl2N2O/c1-10-4-6-14(11(2)8-10)12(3)20-21-17(22)13-5-7-15(18)16(19)9-13/h4-9H,1-3H3,(H,21,22)/b20-12+ |
InChI Key |
FMAWCRYMJQQQDP-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl)/C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)C)C |
Origin of Product |
United States |
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